molecular formula C6H10ClFN2 B1447728 4-Fluoropiperidine-4-carbonitrile hydrochloride CAS No. 1374653-45-8

4-Fluoropiperidine-4-carbonitrile hydrochloride

Cat. No.: B1447728
CAS No.: 1374653-45-8
M. Wt: 164.61 g/mol
InChI Key: QOQYSOZDWFCZDO-UHFFFAOYSA-N
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Description

4-Fluoropiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H10ClFN2. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropiperidine-4-carbonitrile hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropiperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce fluorinated amines .

Scientific Research Applications

4-Fluoropiperidine-4-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoropiperidine-4-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The nitrile group can also participate in interactions with biological targets, contributing to the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropiperidine-4-carbonitrile hydrochloride
  • 4-Bromopiperidine-4-carbonitrile hydrochloride
  • 4-Methylpiperidine-4-carbonitrile hydrochloride

Uniqueness

4-Fluoropiperidine-4-carbonitrile hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

4-fluoropiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2.ClH/c7-6(5-8)1-3-9-4-2-6;/h9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQYSOZDWFCZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374653-45-8
Record name 4-fluoropiperidine-4-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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